molecular formula C20H34O3 B163609 (15S)-15-hydroxyicosa-8,11,13-trienoic acid CAS No. 92693-02-2

(15S)-15-hydroxyicosa-8,11,13-trienoic acid

Cat. No.: B163609
CAS No.: 92693-02-2
M. Wt: 322.5 g/mol
InChI Key: IUKXMNDGTWTNTP-OAHXIXLCSA-N
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Description

(15S)-15-hydroxyicosa-8,11,13-trienoic acid is a bioactive lipid molecule that belongs to the family of eicosanoids. These compounds are derived from arachidonic acid and play significant roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling.

Scientific Research Applications

(15S)-15-hydroxyicosa-8,11,13-trienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.

    Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

Mechanism of Action

Target of Action

It is identified as an acylcarnitine , which suggests that it may interact with carnitine and coenzyme A . Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .

Mode of Action

Given its classification as an acylcarnitine , it can be inferred that it might be involved in the process of fatty acid oxidation, where it could facilitate the transport of fatty acids into the mitochondria.

Biochemical Pathways

As an acylcarnitine , it is likely involved in fatty acid metabolism, specifically in the beta-oxidation pathway. This pathway is responsible for the breakdown of fatty acids, leading to the production of acetyl-CoA, which is further used in the citric acid cycle to generate ATP.

Result of Action

Based on its classification as an acylcarnitine , it can be hypothesized that it may play a role in energy production through the facilitation of fatty acid transport into the mitochondria for beta-oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15S)-15-hydroxyicosa-8,11,13-trienoic acid typically involves the oxidation of arachidonic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific carbon atoms in arachidonic acid, resulting in the formation of hydroperoxides. These hydroperoxides are then reduced to form the corresponding hydroxyl derivatives.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, utilizing genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(15S)-15-hydroxyicosa-8,11,13-trienoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 15-keto-icosa-8,11,13-trienoic acid.

    Reduction: Formation of 15-hydroxyicosanoic acid.

    Substitution: Formation of 15-halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2 (PGE2): Another eicosanoid with similar roles in inflammation and cell signaling.

    Leukotriene B4 (LTB4): A related compound involved in immune responses and inflammation.

    15-Hydroxy-9-oxoprosta-11,13-dien-1-oic acid: A structurally similar compound with distinct biological activities.

Uniqueness

(15S)-15-hydroxyicosa-8,11,13-trienoic acid is unique in its specific interaction with PPARs and its ability to modulate gene expression. This sets it apart from other eicosanoids, which may act through different receptors and pathways.

Properties

IUPAC Name

(15S)-15-hydroxyicosa-8,11,13-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKXMNDGTWTNTP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=CC=CCC=CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390598
Record name Bio1_001037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92693-02-2
Record name Bio1_001037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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